molecular formula C7H12N2O5 B1266283 Ac-ser-gly-oh CAS No. 3244-65-3

Ac-ser-gly-oh

Cat. No.: B1266283
CAS No.: 3244-65-3
M. Wt: 204.18 g/mol
InChI Key: DZSFFSREGMDONQ-YFKPBYRVSA-N
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Description

Ac-ser-gly-oh is a dipeptide compound consisting of an acetylated serine residue linked to a glycine residue. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-ser-gly-oh can be synthesized through a series of chemical reactions involving the acetylation of serine followed by the coupling of the acetylated serine with glycine. The typical synthetic route involves:

    Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylserine.

    Coupling with Glycine: The N-acetylserine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-ser-gly-oh can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Acylation reagents such as acetic anhydride or succinic anhydride can be used.

Major Products Formed

    Hydrolysis: Yields serine and glycine.

    Oxidation: Produces oxidized serine derivatives.

    Substitution: Results in the formation of N-acylserylglycine derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

Ac-ser-gly-oh exerts its effects through interactions with specific molecular targets and pathways:

    Molecular Targets: It can bind to receptors and enzymes involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylserine: Similar structure but lacks the glycine residue.

    N-Acetylglycine: Similar structure but lacks the serine residue.

    N-Acetylcysteine: Contains a cysteine residue instead of serine.

Uniqueness

Ac-ser-gly-oh is unique due to its specific combination of acetylated serine and glycine, which imparts distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSFFSREGMDONQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954193
Record name N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3244-65-3
Record name N-Acetylserylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying N-Acetylserylglycine in yeast 3-phosphoglycerate kinase?

A1: The research article identifies N-Acetylserylglycine as the N-terminal sequence of yeast 3-phosphoglycerate kinase []. This finding contributes to the understanding of the enzyme's complete primary structure. Determining the N-terminal sequence can be important for several reasons:

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